3-Bromo-6-chloropyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFKQNBEJIACSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671665 | |

| Record name | 3-Bromo-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89089-18-9 | |

| Record name | 3-Bromo-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-chloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Bromo-6-chloropyridazine

An In-Depth Technical Guide to 3-Bromo-6-chloropyridazine: A Core Heterocyclic Building Block

This compound is a halogenated aromatic heterocycle that has emerged as a strategically important building block in synthetic and medicinal chemistry. As a member of the pyridazine family, its π-deficient aromatic core and distinct electronic properties make it a valuable scaffold in drug design.[1][2] The true synthetic utility of this compound, however, lies in the differential reactivity of its two halogen substituents. The presence of a bromine atom at the 3-position and a chlorine atom at the 6-position provides chemists with orthogonal handles for sequential, site-selective modifications, enabling the efficient construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and drug development professionals.

Core Molecular and Physical Properties

The fundamental identity of this compound is defined by its structure and physical characteristics. These properties are critical for its handling, reaction setup, and purification.

Chemical Structure:

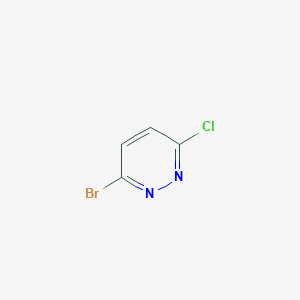

The molecule consists of a six-membered pyridazine ring, which is a diazine with two adjacent nitrogen atoms. It is substituted with a bromine atom at position C3 and a chlorine atom at position C6.

Figure 1. Chemical Structure of this compound.

Physicochemical Data Summary:

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₄H₂BrClN₂ | [3][4] |

| Molecular Weight | 193.43 g/mol | [3] |

| CAS Number | 89089-18-9 | [3][5] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 93.5 - 94.0 °C | [6] |

| Boiling Point | 300.8 ± 22.0 °C (Predicted at 760 mmHg) | [4][6] |

| SMILES | ClC1=CC=C(Br)N=N1 | [3] |

| InChI | 1S/C4H2BrClN2/c5-4-2-1-3(6)8-7-4/h1-2H | N/A |

Synthesis and Mechanistic Considerations

The preparation of this compound is a well-documented process, typically starting from a readily available aminopyridazine precursor. The choice of this route is dictated by the efficiency of the diazotization-bromination sequence.

Synthetic Pathway: From Amine to Dihalide

The most common laboratory-scale synthesis involves the diazotization of 3-amino-6-chloropyridazine, followed by a Sandmeyer-type bromination reaction.[7] This transformation is mechanistically sound, proceeding through a diazonium salt intermediate which is then displaced by a bromide ion.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[7] The rationale for the low-temperature addition of sodium nitrite is to ensure the stability of the diazonium salt intermediate, preventing premature decomposition. The subsequent addition of elemental bromine provides the nucleophile for the displacement reaction.

-

Reaction Setup: A solution of 3-amino-6-chloropyridazine (1 equivalent) is prepared in 48% hydrobromic acid (HBr) and cooled to -10°C in an ice-salt bath.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~2.6 equivalents) is added dropwise to the reaction mixture, ensuring the internal temperature does not rise above -5°C. This step generates the in situ diazonium salt.

-

Bromination: Elemental bromine (Br₂, ~3 equivalents) is added slowly to the mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for approximately 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by treatment with a saturated sodium hydroxide (NaOH) solution until basic. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether (Et₂O) or dichloromethane (DCM).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography (e.g., using a DCM/cyclohexane gradient) to yield this compound as a white solid.[7]

Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a valuable intermediate in the development of novel therapeutics and functional organic materials.

Core Scaffold in Medicinal Chemistry

The pyridazine ring is considered a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and its favorable physicochemical properties, which can improve aqueous solubility and metabolic stability compared to a simple phenyl ring.[1] this compound serves as a key starting material for elaborating this core.

-

SHP2 Inhibitors: It has been used in the synthesis of novel allosteric inhibitors of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[7] SHP2 is a critical node in the RAS-ERK signaling pathway, and its inhibition has become a breakthrough target for cancer therapy.[7] The bromo and chloro groups allow for sequential cross-coupling reactions to build the complex pharmacophore required for potent inhibition.

Caption: Role as a precursor in SHP2 inhibitor synthesis.

-

Other Kinase Inhibitors: The general structure is amenable to creating inhibitors for other protein kinases where a heterocyclic core is desired to interact with the hinge region of the ATP-binding pocket.

Building Block for Organic Electronics

The electron-deficient nature of the pyridazine ring makes it an attractive component for organic electronic materials.

-

Organic Luminescent Materials: this compound has been reported as a precursor for novel pyridazinone derivatives.[7] These resulting materials exhibit good electronic transport and hole-blocking properties, making them suitable for use in Organic Light-Emitting Diodes (OLEDs).[7]

Safety, Handling, and Storage

Due to its chemical nature, this compound requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Information:

The compound is classified with the following hazards:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H332: Harmful if inhaled.[8]

-

H335: May cause respiratory irritation.[8]

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid breathing dust, fumes, or vapors.[9] Do not get in eyes, on skin, or on clothing.[10] Use non-sparking tools and prevent the build-up of static electricity.[10]

-

Ingestion: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage Conditions:

For long-term stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][6][8] Keep the container tightly sealed in a dry and cool place.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. While specific spectra are not provided here, reference data is available through chemical suppliers and databases.[11]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic ring.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the elemental composition. The characteristic isotopic pattern of bromine and chlorine is a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups and the characteristic vibrations of the pyridazine ring.

References

-

PubChem. 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. [Link]

-

LookChem. This compound;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine. [Link]

-

PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. [Link]

-

ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]

-

Pharmaffiliates. Sourcing Pharmaceutical Intermediates: The Role of 3-Amino-4-bromo-6-chloropyridazine. [Link]

-

Pharmaffiliates. The Role of 3-Amino-4-bromo-6-chloropyridazine in Drug Discovery. [Link]

-

SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. [Link]

-

SpringerLink. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 89089-18-9|this compound|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound;Pyridazine,3-bromo-6-chloro;this compound;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine;, CasNo.89089-18-9 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 6. This compound CAS#: 89089-18-9 [m.chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. achmem.com [achmem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. This compound(89089-18-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloropyridazine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-6-chloropyridazine, a crucial intermediate for professionals in research, chemical synthesis, and drug development. Given the limited availability of direct quantitative solubility data in public literature, this document focuses on predicting solubility based on physicochemical properties and provides a detailed framework for its experimental determination.

Understanding the Molecule: Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 89089-18-9 | [1] |

| Molecular Formula | C₄H₂BrClN₂ | [1] |

| Molecular Weight | 193.43 g/mol | [1] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 93.5-94 °C | [2] |

| Boiling Point (Predicted) | 300.8 ± 22.0 °C | [2][4] |

| Density (Predicted) | 1.859 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -1.48 ± 0.10 | [2] |

The structure of this compound, a halogenated pyridazine, suggests a moderate to low polarity. The presence of two nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, potentially influencing its solubility in protic solvents. However, the lack of hydrogen bond donors on the molecule itself is a significant factor. Its solid state at room temperature and relatively high melting point indicate strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

Predicting Solubility: The "Like Dissolves Like" Principle in Practice

The adage "like dissolves like" is a cornerstone of solubility prediction.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. We can, therefore, forecast the solubility of this compound across a spectrum of common organic solvents.

Predicted Solubility of this compound in Common Organic Solvents:

| Solvent | Polarity (Dielectric Constant) | Solvent Type | Predicted Solubility | Rationale |

| Hexane | 1.89 | Non-polar | Low | The significant difference in polarity between the non-polar hexane and the more polar this compound suggests poor solubility. |

| Toluene | 2.38 | Non-polar Aromatic | Low to Moderate | While non-polar, the aromatic nature of toluene may allow for some π-π stacking interactions with the pyridazine ring, potentially leading to slightly better solubility than in aliphatic hydrocarbons. |

| Dichloromethane (DCM) | 9.08 | Polar Aprotic | High | DCM is a versatile solvent for a wide range of organic compounds. Its polarity is well-suited to dissolve moderately polar molecules like this compound. |

| Acetone | 20.7 | Polar Aprotic | High | Acetone is a strong polar aprotic solvent capable of disrupting the crystal lattice of the solute. |

| Ethyl Acetate | 6.02 | Polar Aprotic | Moderate to High | Ethyl acetate is a moderately polar solvent and is often a good choice for recrystallization of such compounds. |

| Isopropanol (IPA) | 18.3 | Polar Protic | Moderate | As a polar protic solvent, IPA can engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring, which may enhance solubility. |

| Ethanol | 24.55 | Polar Protic | Moderate | Similar to isopropanol, ethanol's polarity and hydrogen bonding capability suggest moderate solubility. |

| Methanol | 32.7 | Polar Protic | Moderate | The most polar of the common alcohols, methanol is expected to be a reasonably good solvent. |

| Water | 80.1 | Polar Protic | Very Low | The largely organic and halogenated structure of this compound suggests it will be sparingly soluble in water, a highly polar solvent.[6] |

A Robust Protocol for the Experimental Determination of Solubility

To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is crucial. The isothermal equilibrium method, also known as the shake-flask method, is a widely accepted technique.[5][7]

Materials and Equipment

-

This compound (purity > 98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow: Isothermal Equilibrium Method

The following diagram outlines the key steps in the isothermal equilibrium (shake-flask) method for solubility determination.

Caption: Hazard identification and corresponding control measures.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a systematic approach based on its physicochemical properties allows for reasoned predictions. This guide provides the theoretical foundation and a detailed, actionable experimental protocol for researchers to determine the solubility of this important heterocyclic compound in a range of organic solvents. The resulting data will empower scientists to make informed decisions in process development, purification, and formulation, ultimately accelerating research and development timelines.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- 89089-18-9|this compound|BLD Pharm.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 - Sigma-Aldrich.

- 3-Bromo-6-chloroimidazo(1,2-b)pyridazine - PubChem.

- Solubility of Organic Compounds.

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts.

-

3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419 - PubChem . Available at: [Link]

- 3 - SAFETY DATA SHEET.

- Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents - Benchchem.

- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents.

-

An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate . Available at: [Link]

-

This compound;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine . Available at: [Link]

Sources

- 1. 89089-18-9|this compound|BLD Pharm [bldpharm.com]

- 2. This compound CAS#: 89089-18-9 [m.chemicalbook.com]

- 3. This compound;Pyridazine,3-bromo-6-chloro;this compound;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine;, CasNo.89089-18-9 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 4. guidechem.com [guidechem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide to the Safe Handling and Use of 3-Bromo-6-chloropyridazine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling requirements for 3-Bromo-6-chloropyridazine (CAS No. 89089-18-9). As a halogenated pyridazine derivative, this compound is a valuable heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1][2] Its utility, however, is paired with specific health hazards that necessitate rigorous safety measures. This guide moves beyond mere compliance, offering a framework grounded in the principles of chemical causality and risk mitigation to ensure the safety of laboratory personnel.

Hazard Identification and Risk Profile

Understanding the intrinsic hazards of a chemical is the foundation of its safe use. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that demand careful consideration.

GHS Hazard Classification Summary

| Hazard Class | GHS Code | Description | Signal Word |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Warning |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | Warning |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Warning |

Data compiled from multiple supplier safety data sheets.[3][4][5]

The primary routes of occupational exposure are inhalation of the powder, direct skin contact, eye contact, and accidental ingestion. The "Warning" signal word indicates a moderate hazard level.[3][4] The combination of being a skin/eye irritant and an acute toxin via inhalation and ingestion means that exposure must be minimized through a multi-layered safety approach.

A Risk-Based Approach: The Hierarchy of Controls

Effective safety management prioritizes systematic risk reduction over reliance on a single method. The hierarchy of controls is a fundamental principle that arranges safety measures from most to least effective. This guide is structured around applying this hierarchy to the specific hazards of this compound.

Caption: The Hierarchy of Controls prioritizes systemic changes over individual actions.

-

Elimination & Substitution: For a specific synthetic target, eliminating the need for this reagent is generally not feasible. Substitution with a less hazardous building block may be possible depending on the specific chemical transformation and should be considered during synthetic route design.

-

Engineering Controls: This is the most critical and reliable layer of protection. It involves physically isolating the researcher from the chemical hazard. For this compound, this is non-negotiable.

-

Administrative Controls: These are the procedures and training that inform safe work practices.

-

Personal Protective Equipment (PPE): PPE is the last line of defense, protecting the user from exposure when engineering and administrative controls are not sufficient or in the event of their failure.

Engineering Controls: The Primary Barrier

Due to the compound's classification as "Harmful if inhaled" (H332) and a respiratory irritant (H335), all manipulations must be performed within certified engineering controls.[3][4]

-

Chemical Fume Hood: All weighing, transferring, and reaction setups involving this compound must occur inside a chemical fume hood with a verified face velocity (typically 80-120 feet per minute). This captures dust and vapors at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone.

-

Ventilated Storage: The compound should be stored in a cool, dry, and well-ventilated area.[6][7][8] Storage at 2-8°C under an inert atmosphere is recommended to maintain chemical stability and minimize vapor pressure.[1][3]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in case of a significant splash or exposure.[9]

Administrative Controls and Handling Protocols

Safe handling is reinforced by establishing and adhering to standard operating procedures (SOPs).

Protocol: Weighing and Transferring Solid this compound

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatulas, weigh boats, receiving flask) within the hood.

-

Don PPE: Wear all required PPE as detailed in Section 5.

-

Transfer: Retrieve the container from storage. Open it only within the confines of the fume hood.

-

Weighing: Carefully transfer the desired amount of the solid to a tared weigh boat or paper. Avoid any actions that could generate dust, such as dropping or rapid scraping. Use a micro-spatula for better control.

-

Addition: Gently add the weighed solid to the reaction vessel. If possible, use a powder funnel to minimize the chance of spillage.

-

Cleanup: Tightly cap the source container immediately after use. Decontaminate the spatula and work surface with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of contaminated weigh boats and wipes in the designated solid hazardous waste container.

-

Storage: Return the source container to its designated storage location (e.g., a refrigerator at 2-8°C).[1][3]

Key Handling Principles:

-

Avoid Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9][10]

-

Prevent Static Discharge: When handling larger quantities, take precautionary measures against static discharge.[11][12]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[8][11] Wash hands thoroughly after handling the material, even if gloves were worn.[9]

Personal Protective Equipment (PPE): The Final Barrier

PPE selection must directly address the identified hazards of skin irritation (H315) and serious eye irritation (H319).[3][4]

Required PPE for Handling this compound

| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer | Nitrile or neoprene gloves | Chemical safety goggles | Full-length lab coat | Not required if inside a certified fume hood |

| Reaction Work-up | Nitrile or neoprene gloves | Chemical safety goggles and face shield | Full-length lab coat and chemical-resistant apron | Not required if inside a certified fume hood |

| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves | Chemical safety goggles and face shield | Chemical-resistant suit or apron over lab coat | Air-purifying respirator with appropriate cartridge if outside a fume hood |

PPE Selection Rationale

Caption: PPE and engineering controls are selected to directly counter specific GHS hazards.

Emergency Response Protocols

Preparedness is essential for mitigating the consequences of an accidental release or exposure.

First-Aid Measures

| Exposure Route | Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][7][9][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][9][11] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][9] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10][13] |

Accidental Release (Spill) Response

Caption: A systematic workflow for responding to an accidental spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[13][14] A water spray can be used to cool fire-exposed containers.[10][12]

-

Specific Hazards: The compound is combustible. Thermal decomposition can release hazardous gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen halides (HCl, HBr).[10][12]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10][13]

Waste Management

All waste containing this compound, including contaminated consumables and excess material, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.[15]

-

Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.

-

Dispose of all waste in accordance with local, state, and federal regulations. Never discharge chemical waste into drains or sewers.[7]

References

-

PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Amino-4-bromo-6-chloropyridazine. National Center for Biotechnology Information. [Link]

-

Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

-

PubChem. 3-Bromo-6-methoxypyridazine. National Center for Biotechnology Information. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 89089-18-9|this compound|BLD Pharm [bldpharm.com]

- 4. achmem.com [achmem.com]

- 5. 3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Deployment of 3-Bromo-6-chloropyridazine in Modern Drug Discovery: A Technical Guide

Abstract

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric properties and its presence in numerous biologically active compounds.[1][2] Among the myriad of pyridazine-based synthons, 3-Bromo-6-chloropyridazine stands out as a particularly strategic building block. Its di-halogenated nature, featuring bromine and chlorine atoms with differential reactivity, offers a programmable platform for the sequential and regioselective introduction of diverse functionalities. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery, focusing on its role in the synthesis of kinase inhibitors. We will delve into the synthetic strategies that leverage its unique reactivity, provide detailed experimental protocols for key transformations, and contextualize its application through the lens of targeted signaling pathways.

The Chemical Versatility of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound (CAS No. 89089-18-9) is anchored in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This reactivity gradient (C-Br > C-Cl) is the cornerstone of its strategic application, allowing for selective functionalization at the 3-position while leaving the 6-position available for subsequent modifications.[3] This two-step functionalization capability is invaluable for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

Regioselective Functionalization: The Power of Orthogonal Halogen Reactivity

The ability to selectively address each halogenated position is a critical advantage in multi-step syntheses. The initial, more facile reaction at the C3-Br bond allows for the introduction of a key pharmacophoric element. The remaining C6-Cl bond can then be targeted in a subsequent step to introduce a second moiety, often one that modulates physicochemical properties such as solubility or metabolic stability.

Key Synthetic Transformations: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the most pertinent reactions involving this compound. These protocols are based on established principles of cross-coupling chemistry and can be adapted for a wide range of substrates.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, and it proceeds with high regioselectivity at the C3-Br position of this compound.[3]

Objective: To synthesize 3-aryl-6-chloropyridazines.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective precatalysts. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst. |

| Base | K₃PO₄, Cs₂CO₃ | Strong bases are often effective for challenging couplings. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Aprotic organic solvents with water often provide good solubility and reaction rates. |

| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the catalyst. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the anhydrous organic solvent (e.g., 5 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization 1: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial linkage in many pharmaceutical agents.[4] This reaction also exhibits selectivity for the C3-Br bond.[5]

Objective: To synthesize 3-amino-6-chloropyridazines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Effective precatalysts for C-N coupling.[6] |

| Ligand | BINAP, Xantphos, BrettPhos | Bulky, electron-rich phosphine ligands are essential for this transformation. |

| Base | NaOtBu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required for amine deprotonation. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used. |

| Temperature | 80-110 °C | Elevated temperatures are generally necessary. |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability. |

Experimental Protocol: Buchwald-Hartwig Amination

-

To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 4 mol%).

-

Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add the base (e.g., NaOtBu, 1.5 equiv.) and the anhydrous solvent (e.g., toluene).

-

Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for installing alkynyl groups, which can serve as versatile handles for further functionalization or as key components of a pharmacophore.[7][8]

Objective: To synthesize 3-alkynyl-6-chloropyridazines.

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira reactions.[9] |

| Copper Co-catalyst | CuI | Essential for the formation of the copper(I) acetylide intermediate.[7] |

| Base | Et₃N, i-Pr₂NH | An amine base is required, which also serves as the solvent in many cases. |

| Solvent | Triethylamine, DMF, THF | The choice of solvent can influence the reaction rate. |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalysts and intermediates from oxidation. |

Experimental Protocol: Sonogashira Coupling

-

To a dry flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-3 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.1-1.5 equiv.).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the ammonium salts and concentrate the filtrate.

-

Dissolve the residue in an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Kinase Inhibitor Drug Discovery

The strategic functionalization of the this compound core has been instrumental in the development of potent and selective kinase inhibitors. The pyridazine moiety often serves as a hinge-binding element, forming crucial hydrogen bonds with the kinase's ATP-binding pocket.

Case Study: SHP2 Inhibitors

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-ERK signaling pathway, a key driver of cell growth and proliferation.[10] Dysregulation of the SHP2 pathway is implicated in various cancers.[11] this compound has been utilized as a starting material for the synthesis of SHP2 allosteric inhibitors.[10] Several SHP2 inhibitors are currently in clinical trials, such as RMC-4630 and PF-07284892.[12]

Visualization 3: Simplified SHP2 Signaling Pathway

Caption: SHP2's role in the RAS-ERK signaling pathway.[13]

Targeting c-Met and VEGFR-2 in Angiogenesis

The c-Met and VEGFR-2 receptor tyrosine kinases are crucial players in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2][14] The pyridazine scaffold has been explored for the development of inhibitors targeting these kinases.

Visualization 4: Simplified c-Met and VEGFR-2 Signaling

Caption: Overview of c-Met and VEGFR-2 signaling in angiogenesis.[15][16]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block in drug discovery, particularly for the development of kinase inhibitors. Its differential halogen reactivity provides a robust platform for the strategic and regioselective synthesis of complex molecules. The ability to fine-tune molecular properties through sequential functionalization makes it an invaluable tool for medicinal chemists. As our understanding of disease pathways deepens, the demand for highly specific and potent small molecule inhibitors will continue to grow. The strategic application of synthons like this compound will undoubtedly play a pivotal role in the discovery of the next generation of targeted therapeutics.

References

-

G. M. F. Hegab, A. A. M. Abdel-Aziz, A. A. M. El-Sayed, and N. A. Khalil, "c-MET as a target for cancer therapy," Future Medicinal Chemistry, vol. 11, no. 15, pp. 2023-2047, 2019. Available: [Link]

-

L. Chen et al., "Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull's eye for targeted therapy?," Cell Communication and Signaling, vol. 21, no. 1, p. 256, 2023. Available: [Link]

-

Y. Li, Y. He, and W. Chen, "Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role," Frontiers in Cell and Developmental Biology, vol. 9, p. 678281, 2021. Available: [Link]

-

J. Lee, S. Kim, and S. Kim, "c-Met: A potential therapeutic target for hepatocellular carcinoma," Journal of Cancer Prevention, vol. 20, no. 2, pp. 81-88, 2015. Available: [Link]

-

S. L. Organ and M. S. Tsao, "An overview of the c-MET signaling pathway," Therapeutic Advances in Medical Oncology, vol. 3, no. 1_suppl, pp. S7-S19, 2011. Available: [Link]

-

A. A. A. Al-Ostoot, F. H. H. Al-Malki, and S. A. A. Al-Ghamdi, "The VEGFR2 signaling pathways in endothelial cells," Wikimedia Commons, 2021. Available: [Link]

-

Organic Chemistry Portal, "Suzuki Coupling." [Online]. Available: [Link]

-

E. J. Crust and P. Gurnani, "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine," SyntheticPage, vol. 602, 2013. Available: [Link]

-

Wikipedia, "Buchwald–Hartwig amination." [Online]. Available: [Link]

-

SciTube, "The Buchwald-Hartwig Amination Reaction," YouTube, 2012. [Video]. Available: [Link]

-

The Organic Chemistry Tutor, "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!," YouTube, 2025. [Video]. Available: [Link]

-

M. Lopp et al., "Sonogashira cross-coupling of 3-bromo-1,2-diones," Tetrahedron Letters, vol. 55, no. 28, pp. 3853-3856, 2014. Available: [Link]

-

Scribd, "Experimental Procedure - Sonogashira Coupling." [Online]. Available: [Link]

-

Organic Chemistry Portal, "Sonogashira Coupling." [Online]. Available: [Link]

-

Chemistry LibreTexts, "Sonogashira Coupling." [Online]. Available: [Link]

-

Organic Syntheses, "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." [Online]. Available: [Link]

-

Wikipedia, "Buchwald–Hartwig amination." [Online]. Available: [Link]

-

T. H. Iorkula, B. A. Tolman, S. R. Burt, and M. A. Peterson, "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines," Synthetic Communications, vol. 54, no. 1, pp. 44-55, 2024. Available: [Link]

-

NIH, "Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma." [Online]. Available: [Link]

-

Revolution Medicines, "New Clinical Trial Exploring Revolution Medicines' Investigational SHP2 Inhibitor RMC-4630 in Combination with an ERK Inhibitor Announced by Netherlands Cancer Institute." [Online]. Available: [Link]

-

ClinicalTrials.gov, "A Dose Escalation Study of SHP2 Inhibitor in Patients With Solid Tumors Harboring KRAS of EGFR Mutations." [Online]. Available: [Link]

-

ASCO, "A first-in-human, phase 1 study of the SHP2 inhibitor PF-07284892 as monotherapy and in combination with different targeted therapies in oncogene-driven, treatment-resistant solid tumors." [Online]. Available: [Link]

-

N. A. Abdelrahman et al., "Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy," RSC Medicinal Chemistry, vol. 14, no. 9, pp. 1655-1674, 2023. Available: [Link]

-

Y. Song et al., "Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor," Acta Pharmaceutica Sinica B, vol. 14, no. 3, pp. 1159-1175, 2024. Available: [Link]

-

M. D. P. de la Cruz et al., "Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation," Molecules, vol. 22, no. 11, p. 1941, 2017. Available: [Link]

-

MDPI, "Nitropyridines in the Synthesis of Bioactive Molecules." [Online]. Available: [Link]

-

Y. P. Thoppalada and V. Pujar, "Green Synthesis of Bioactive Molecules: A Review," International Journal of Pharmacy Research & Technology, vol. 12, no. 1, pp. 1-11, 2022. Available: [Link]

-

PubChem, "3-Amino-4-bromo-6-chloropyridazine." [Online]. Available: [Link]

-

T. Pawson, "Protein tyrosine phosphatase SHP-2: A proto-oncogene product that promotes Ras activation," PNAS, vol. 101, no. 33, pp. 11997-11999, 2004. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. kbfi.ee [kbfi.ee]

- 10. Page loading... [wap.guidechem.com]

- 11. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ASCO – American Society of Clinical Oncology [asco.org]

- 13. researchgate.net [researchgate.net]

- 14. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3-Bromo-6-chloropyridazine Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, including its π-deficient nature and the ability of the nitrogen atoms to act as hydrogen bond acceptors, make it a versatile core for the design of novel therapeutic agents.[3] Derivatives of pyridazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, herbicidal, and anti-inflammatory properties.[4][5][6] This guide focuses specifically on the biological activities of 3-bromo-6-chloropyridazine derivatives, a subclass of pyridazines with significant potential in drug discovery. The presence of halogen atoms at the 3 and 6 positions offers synthetic handles for further molecular elaboration and can significantly influence the biological activity of the resulting compounds.[7]

Anticancer Activity: A Primary Focus

A substantial body of research has highlighted the potent anticancer activity of pyridazine derivatives.[1][8] These compounds have been shown to target a variety of biological processes crucial for cancer cell proliferation and survival.[1]

Mechanism of Action: Targeting Key Signaling Pathways

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer.[2]

-

VEGFR Inhibition: Several pyridazine-containing compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5][9] By blocking VEGFR signaling, these compounds can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target for pyridazine-based anticancer agents.[10] Overexpression of EGFR is common in many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[10]

-

Other Kinase Targets: Pyridazine derivatives have also been shown to inhibit other kinases involved in cancer progression, such as c-Met and JNK1.[5][11]

The mechanism of action for some pyridazine derivatives involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain compounds have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, ultimately leading to cancer cell death.[10][12]

Data Presentation: In Vitro Cytotoxicity of Pyridazine Derivatives

The following table summarizes the cytotoxic activity of representative pyridazine derivatives against various human cancer cell lines, as reported in the literature. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5b | HCT-116 (Colon) | < Imatinib | [9] |

| Compound 5b | MCF-7 (Breast) | > Imatinib | [9] |

| Compound 10l | A549/ATCC (Lung) | Induces G0-G1 arrest | [12] |

| Compounds IXg, IXn | UO-31 (Renal) | 0.75, 0.65 (EGFR Inhibition) | [10] |

| Compound 9e | NCI-60 Panel | High Growth Inhibition | [11] |

Antimicrobial Activity: A Promising Frontier

In addition to their anticancer properties, pyridazine derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi.[3][13][14] This dual activity is particularly valuable, as cancer patients are often immunocompromised and susceptible to infections.[12]

The antimicrobial mechanism of pyridazine derivatives is still under investigation, but it is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[13][15] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyridazine ring can significantly influence the antimicrobial potency and spectrum of activity.[13] For example, some studies suggest that cis-isomers are more active than their trans- counterparts.[13][15]

Data Presentation: Antimicrobial Activity of Pyridazine Derivatives

| Compound Class | Test Organism | Activity | Reference |

| Pyridazinium Compounds | Pseudomonas aeruginosa, Candida albicans | Active | [13][15] |

| Pyridazinium Compounds | Staphylococcus aureus, Bacillus subtilis | Active | [13][15] |

| Pyridazinone Derivatives | S. pyogen, E. coli | Excellent | [16] |

| Pyridazinone Derivatives | Aspergillus niger, Candida albicans | Very Good | [16] |

| Hydrazone Derivatives | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | High | [14] |

Herbicidal Activity: Applications in Agriculture

Certain pyridazine derivatives have also been investigated for their herbicidal properties.[17][18][19] These compounds can interfere with essential biological processes in plants, such as photosynthesis.

One of the key targets for pyridazine-based herbicides is the enzyme phytoene desaturase (PDS), which is involved in carotenoid biosynthesis.[20][21] Inhibition of PDS leads to the accumulation of phytoene and a deficiency in photoprotective carotenoids, resulting in bleaching of the plant and eventual death.[20][21] The 6-chloro substitution in some pyridazine derivatives has been identified as a key group for post-emergence herbicidal activity.[20][21]

Experimental Protocols

Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of 3-amino-4-bromo-6-chloropyridazine, a key intermediate for further derivatization.[22][23]

Materials:

-

3-amino-6-chloropyridazine

-

Bromine

-

Methanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve 3-amino-6-chloropyridazine and sodium bicarbonate in methanol in a round-bottom flask.[22]

-

Cool the mixture in an ice bath.

-

Slowly add bromine dropwise to the stirred solution.[22]

-

Allow the reaction mixture to stir at room temperature for 16 hours.[22]

-

Filter the reaction mixture to remove any solids.

-

Add water to the filtrate and extract the product with ethyl acetate (3 x volumes).[22]

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product.[22]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 3-amino-4-bromo-6-chloropyridazine.[22]

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a standard method for evaluating the cytotoxic activity of synthesized this compound derivatives against cancer cell lines.[24]

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Synthesized pyridazine derivatives (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the synthesized pyridazine derivatives in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Pyridazine Derivatives.

Experimental Workflow Diagram

Caption: Drug Discovery Workflow for Pyridazine-Based Anticancer Agents.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and herbicidal agents warrants further investigation and development. The synthetic accessibility of the pyridazine core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the development of compounds with improved potency, selectivity, and drug-like characteristics. Future research in this area should focus on elucidating the precise mechanisms of action of these compounds, expanding the scope of their biological evaluation to include other therapeutic areas, and conducting in vivo studies to validate their therapeutic potential.

References

- [No Title Provided] ()

- [Antimicrobial activity of new pyridazine deriv

- Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. ()

- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ()

- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage. ()

- Synthesis and Antimicrobial Activity of some Pyridazinone Deriv

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd

- Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu

- [Antimicrobial activity of new pyridazine deriv

- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. ()

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig

- Herbicidal Activity of Some Pyridazine Derivatives: Part II. 3-Halo - Taylor & Francis. ()

- Herbicidal Activity of Some Pyridazine Derivatives: Part III.

- Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed. ()

- Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping | Journal of Agricultural and Food Chemistry - ACS Public

- Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed. ()

- 3-Amino-4-bromo-6-chloropyridazine synthesis - ChemicalBook. ()

- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - MDPI. ()

- In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Deriv

- in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Deriv

- How to Synthesize 3-Amino-4-bromo-6-chloropyridazine? - FAQ - Guidechem. ()

- in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Deriv

- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - ResearchG

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu

- Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed. ()

- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchG

- Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview - Acta Scientific. ()

- Application Notes and Protocols: Pyridazine Derivatives in Anticancer Research - Benchchem. ()

- This compound;CAS No.:89089-18-9 - ChemShuttle. ()

- 3-Amino-6-chloropyridazine: A Vers

- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine synthesis - ChemicalBook. ()

- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google P

- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu

- 3-Bromo-6-chloroimidazo(1,2-b)pyridazine - PubChem. ()

- 3-Amino-4-bromo-6-chloropyridazine | 446273-59-2 - Sigma-Aldrich. ()

- This compound - Achmem. ()

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public

- 13526-66-4|3-Bromo-6-chloroimidazo[1,2-b]pyridazine - BLDpharm. ()

- This compound;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine. ()

- 3-Amino-4-bromo-6-chloropyridazine | CAS 446273-59-2 | SCBT. ()

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. actascientific.com [actascientific.com]

- 6. sarpublication.com [sarpublication.com]

- 7. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 10. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 23. Page loading... [wap.guidechem.com]

- 24. mdpi.com [mdpi.com]

- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 26. in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives | Semantic Scholar [semanticscholar.org]

- 27. asianpubs.org [asianpubs.org]

The Synthetic Chemist's Guide to 3-Bromo-6-chloropyridazine: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides an in-depth exploration of 3-bromo-6-chloropyridazine, a pivotal building block in modern organic synthesis. Its unique electronic and steric properties, arising from the presence of two distinct halogen atoms on the π-deficient pyridazine core, offer a gateway to complex molecular architectures. We will delve into the nuanced reactivity of this scaffold, focusing on the principles of regioselectivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to effectively leverage this versatile reagent in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of Dihalogenated Pyridazines

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its ability to engage in hydrogen bonding and π-stacking interactions. Derivatives of pyridazine exhibit a wide spectrum of biological activities, including antihypertensive, antiviral, and anticancer effects.[1] The strategic introduction of halogen atoms onto this core transforms it into a versatile synthetic intermediate, primed for diversification through a host of contemporary synthetic methodologies.

This compound (CAS No.: 89089-18-9) is a prime example of such a scaffold. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility, allowing for sequential, site-selective functionalization. This guide will illuminate the principles governing this selectivity and provide actionable protocols for its application.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₂BrClN₂ |

| Molecular Weight | 193.43 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | Commercially available with ≥95% purity |

| Storage | Recommended storage at 2-8 °C |

Table 1: Key physicochemical properties of this compound.[2]

The Principle of Regioselectivity: A Dichotomy of Reactivity

The synthetic utility of this compound is fundamentally dictated by the ability to selectively address one of the two carbon-halogen bonds. This regioselectivity is governed by the chosen reaction class: palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

The underlying principle for palladium-catalyzed reactions lies in the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond.[3] Consequently, the oxidative addition of a palladium(0) catalyst, often the rate-determining step in catalytic cycles, occurs preferentially at the more labile C-Br bond.[4][5]

Conversely, SNAr reactions are governed by the electronic properties of the pyridazine ring. The two nitrogen atoms are strongly electron-withdrawing, rendering the ring electron-deficient and susceptible to nucleophilic attack. This effect is most pronounced at the positions alpha to the nitrogen atoms (C3 and C6). The stability of the intermediate Meisenheimer complex dictates the regiochemical outcome.

Caption: Regioselective reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are expected to proceed with high selectivity at the C3 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl structures.[6] The reaction of this compound with an arylboronic acid will selectively yield a 3-aryl-6-chloropyridazine derivative, leaving the C-Cl bond intact for subsequent transformations.[7]

Caption: General experimental workflow for Suzuki-Miyaura coupling.[8]

Experimental Protocol: Synthesis of 3-Phenyl-6-chloropyridazine

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).[9]

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL) via syringe.[9]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[9]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl functionalities.[10] This reaction employs a palladium catalyst and a copper(I) co-catalyst.[11] Similar to the Suzuki coupling, the reaction with this compound selectively occurs at the C-Br bond.[12]

Experimental Protocol: Synthesis of 3-(Phenylethynyl)-6-chloropyridazine

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).[13]

-

Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.). Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.[13]

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[13]

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, wash with toluene, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14][15] This transformation is critical in pharmaceutical synthesis. The selective amination of this compound at the C3 position provides access to 3-amino-6-chloropyridazine derivatives, which are valuable intermediates.[5]

Experimental Protocol: Synthesis of 3-(Morpholino)-6-chloropyridazine

-

Vessel and Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), a suitable phosphine ligand (e.g., XPhos, 0.036 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).[13]

-

Reagent Addition: Add anhydrous toluene (10 mL), followed by this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).[13]

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[13]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry, concentrate, and purify by column chromatography.[13]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, SNAr on the this compound scaffold is expected to occur at the C6 position. The C6 carbon is directly adjacent to a ring nitrogen, making it highly activated towards nucleophilic attack.[16] This provides an orthogonal strategy for functionalization, allowing for the introduction of nucleophiles at the chloro-substituted position while preserving the bromo-substituent for subsequent cross-coupling.

Experimental Protocol: Synthesis of 3-Bromo-6-(methylthio)pyridazine

-

Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

-

Nucleophile Addition: Add sodium thiomethoxide (1.1 mmol, 1.1 equiv.) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion: A Versatile Tool for Synthesis

This compound stands out as a highly versatile and valuable building block in organic synthesis. The key to its utility lies in the predictable and controllable regioselectivity of its reactions. By selecting between palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, a synthetic chemist can selectively functionalize either the C3 or C6 position, respectively. This orthogonal reactivity opens up a vast chemical space for the synthesis of complex pyridazine derivatives for applications in drug discovery, agrochemicals, and materials science. Understanding the fundamental principles of its reactivity, as outlined in this guide, is paramount to unlocking its full synthetic potential.

References

- ChemicalBook. 3-Amino-4-bromo-6-chloropyridazine synthesis.

- ChemicalBook. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine synthesis.

- Guidechem. How to Synthesize 3-Amino-4-bromo-6-chloropyridazine? - FAQ.

- Benchchem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.

- ChemShuttle. This compound;CAS No.:89089-18-9.

- Benchchem. Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.

-

MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

ResearchGate. Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39. [Link]

- Benchchem. A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. [Link]

- Benchchem.

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

- Benchchem. Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.

- Benchchem. Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.

-

University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

LookChem. This compound;3-Brom-6-chlorpyridazin;3-bromanyl-6-chloranyl-pyridazine. [Link]

-

PubChem. 3-Amino-4-bromo-6-chloropyridazine. [Link]

- Benchchem. Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]

-

Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

-

ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

-

YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

-

University of Wisconsin-Madison. Experiment 14: Suzuki Coupling. [Link]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-